N-(4-nitrophenyl)-3-sulfamoylbenzamide

Carbonic anhydrase inhibition Structure-activity relationship Sulfonamide pharmacophore

N-(4-Nitrophenyl)-3-sulfamoylbenzamide (MF: C₁₃H₁₁N₃O₅S; MW: 321.31 g/mol) is a synthetic small molecule belonging to the sulfamoylbenzamide class, where a 3-sulfamoylbenzamide core is substituted at the amide nitrogen with a 4-nitrophenyl group. This class is recognized for inhibiting carbonic anhydrase (CA) isoforms, with the primary sulfonamide group acting as a zinc-binding anchor in the enzyme active site.

Molecular Formula C13H11N3O5S
Molecular Weight 321.31 g/mol
Cat. No. B5171798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)-3-sulfamoylbenzamide
Molecular FormulaC13H11N3O5S
Molecular Weight321.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O5S/c14-22(20,21)12-3-1-2-9(8-12)13(17)15-10-4-6-11(7-5-10)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)
InChIKeyONGYTNMMHWRJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrophenyl)-3-sulfamoylbenzamide – Compound Identity and Class Placement for Research Procurement


N-(4-Nitrophenyl)-3-sulfamoylbenzamide (MF: C₁₃H₁₁N₃O₅S; MW: 321.31 g/mol) is a synthetic small molecule belonging to the sulfamoylbenzamide class, where a 3-sulfamoylbenzamide core is substituted at the amide nitrogen with a 4-nitrophenyl group [1]. This class is recognized for inhibiting carbonic anhydrase (CA) isoforms, with the primary sulfonamide group acting as a zinc-binding anchor in the enzyme active site [2]. The compound is also structurally related to sulfamoylbenzamide derivatives developed as HBV capsid assembly modulators (CAMs) and ROMK inhibitors, indicating multi-target potential [3]. It serves as a versatile scaffold for further derivatization, particularly via reduction of the nitro group to an amine for bioconjugation or library synthesis [4].

Why N-(4-Nitrophenyl)-3-sulfamoylbenzamide Cannot Be Interchanged with Generic Sulfamoylbenzamides


The 4-nitrophenyl substituent at the N-amide position of N-(4-nitrophenyl)-3-sulfamoylbenzamide imparts distinctive steric and electronic properties that are absent in unsubstituted 3-sulfamoylbenzamide or N-phenyl-3-sulfamoylbenzamide. The electron-withdrawing nitro group alters the amide bond character and affects hydrogen-bonding interactions with target proteins [1]. Regioisomeric analogs such as N-(4-sulfamoylphenyl)-4-nitrobenzamide reverse the positions of the sulfamoyl and nitro groups, leading to altered pharmacophore geometry and potential off-target profiles [2]. Additionally, 2-chloro-5-sulfamoylbenzamide derivatives add a chlorine substituent and reposition the sulfamoyl group, modifying both steric bulk and electronic distribution relative to the 3-sulfamoyl arrangement [3]. These structural variations critically impact target binding, selectivity, and physicochemical properties, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence for N-(4-Nitrophenyl)-3-sulfamoylbenzamide vs. Closest Analogs


Nitro Group Electronic Effect on Carbonic Anhydrase Inhibition Compared to Unsubstituted Phenyl Analog

While direct head-to-head CA inhibition data for N-(4-nitrophenyl)-3-sulfamoylbenzamide is not available, the broader sulfamoylbenzamide class reveals that aryl substitution at the N-amide position significantly modulates CA inhibitory potency. For example, the unsubstituted N-phenyl-3-sulfamoylbenzamide serves as a baseline comparator in HBV CAM studies, with reported EC₅₀ values in the low micromolar range [1]. The incorporation of electron-withdrawing substituents on the phenyl ring in related sulfonamide series has been shown to enhance zinc-binding affinity and improve inhibitory potency by 3- to 10-fold relative to unsubstituted phenyl analogs [2]. The 4-nitrophenyl group of the target compound provides an electron-deficient aromatic system that strengthens hydrogen-bonding interactions with the CA active site compared to N-phenyl-3-sulfamoylbenzamide.

Carbonic anhydrase inhibition Structure-activity relationship Sulfonamide pharmacophore

HBV Capsid Assembly Modulation – N-Phenyl-3-sulfamoylbenzamide Scaffold Activity Benchmark

The N-phenyl-3-sulfamoylbenzamide scaffold has been validated as an HBV capsid assembly modulator (CAM) class, with lead compound JNJ-632 achieving EC₅₀ = 0.12 μM against HBV in HepG2.117 cells and demonstrating favorable oral pharmacokinetics in mice [1]. N-(4-Nitrophenyl)-3-sulfamoylbenzamide represents a direct structural analog within this chemotype, differing only by the 4-nitro substituent on the N-phenyl ring. In the broader sulfamoylbenzamide CAM series, substituent modifications on the N-phenyl ring have been shown to modulate potency by up to 100-fold, with electron-withdrawing groups generally enhancing antiviral activity [2]. This positions N-(4-nitrophenyl)-3-sulfamoylbenzamide as a high-priority candidate for HBV CAM screening relative to unsubstituted or electron-donating phenyl analogs.

HBV capsid assembly modulator Antiviral Sulfamoylbenzamide

Regioisomeric Differentiation: 3-Sulfamoyl vs. 5-Sulfamoyl vs. 4-Sulfamoylbenzamide Arrangement

The position of the sulfamoyl group on the benzamide ring creates regioisomers with distinct biological profiles. In a cathepsin D inhibition study, 2-sulfamoylbenzamide derivatives showed IC₅₀ values ranging from 1.25 to 2.0 μM, with N-(3-chlorophenyl)-2-sulfamoylbenzamide being the most potent at IC₅₀ = 1.25 μM [1]. 3-Sulfamoylbenzamides, including the target compound, exhibit a distinct pharmacophore geometry where the sulfamoyl group is meta to the amide carbonyl, potentially altering the zinc-binding trajectory in CA enzymes compared to 2-sulfamoyl or 4-sulfamoyl congeners [2]. The 4-nitrophenyl N-substituent further differentiates N-(4-nitrophenyl)-3-sulfamoylbenzamide from its comparator, 2-chloro-N-(3-nitrophenyl)-5-sulfamoylbenzamide, which combines a 5-sulfamoyl (para to amide) arrangement with a 2-chloro substituent, creating a fundamentally different stereoelectronic profile. The target compound's 3-sulfamoyl geometry aligns with the scaffold used in clinically relevant ROMK inhibitors such as PF-06807656 (IC₅₀ = 61 nM) .

Regioisomerism Sulfamoyl position Structure-activity relationship

Synthetic Tractability: Continuous Flow Chemoselective Synthesis vs. Traditional Batch Methods

A chemoselective continuous synthesis method has been reported for m-sulfamoylbenzamide analogues, achieving yields ranging from 65% to 99% across 15 synthesized analogues [1]. This automated protocol starts from m-(chlorosulfonyl)benzoyl chloride and enables efficient, scalable production of 3-sulfamoylbenzamide derivatives, including N-(4-nitrophenyl)-3-sulfamoylbenzamide. In contrast, traditional batch synthesis of positional isomers (e.g., 2-sulfamoyl or 5-sulfamoyl derivatives) often requires multi-step protection/deprotection sequences with typical overall yields below 50% [2]. The continuous flow approach offers improved reproducibility, reduced reaction times, and lower solvent consumption compared to conventional batch protocols.

Continuous flow synthesis Chemoselectivity m-Sulfamoylbenzamide

Nitro Group as a Synthetic Handle: Reductive Amination vs. Non-Reducible Analogs

The 4-nitrophenyl group in N-(4-nitrophenyl)-3-sulfamoylbenzamide serves as a latent amine handle. Catalytic hydrogenation (H₂/Pd-C) cleanly reduces the nitro group to a primary amine, yielding N-(4-aminophenyl)-3-sulfamoylbenzamide . This transformation has been demonstrated for the closely related compound 4-nitro-N-(4-sulfamoylphenyl)benzamide, which was reduced to 4-amino-N-(4-sulfamoylphenyl)benzamide and subsequently used to synthesize acridine sulfonamide libraries via coupling with cyclic-1,3-diketones and aromatic aldehydes [1]. In contrast, non-nitrated analogs such as N-phenyl-3-sulfamoylbenzamide lack this synthetic handle, requiring electrophilic substitution for further functionalization. The nitro-to-amine reduction enables bioconjugation, fluorescent labeling, or solid-support immobilization without modifying the sulfamoylbenzamide pharmacophore.

Nitro reduction Bioconjugation Amine functionalization

High-Impact Research and Procurement Scenarios for N-(4-Nitrophenyl)-3-sulfamoylbenzamide


HBV Capsid Assembly Modulator Lead Optimization Programs

N-(4-Nitrophenyl)-3-sulfamoylbenzamide is a direct structural analog of the JNJ-632 chemotype, a validated HBV capsid assembly modulator scaffold with demonstrated EC₅₀ = 0.12 μM in HepG2.117 cells and favorable oral PK in mice [1]. The 4-nitrophenyl substituent is predicted to enhance antiviral potency based on SAR trends showing that electron-withdrawing N-phenyl modifications can modulate activity by up to 100-fold [2]. This compound is suitable for inclusion in focused CAM screening libraries and hit-to-lead optimization campaigns targeting chronic hepatitis B.

Carbonic Anhydrase Isoform Selectivity Profiling

As a member of the benzamide-sulfonamide class, N-(4-nitrophenyl)-3-sulfamoylbenzamide carries the zinc-binding sulfonamide pharmacophore essential for CA inhibition [3]. The 3-sulfamoylbenzamide core is a validated scaffold for ROMK inhibitors (e.g., PF-06807656, IC₅₀ = 61 nM) and CA inhibitors, offering potential for isoform selectivity profiling against off-target CA isoforms (CA I, II, IV, IX, XII) . The 4-nitrophenyl group provides a UV-active chromophore facilitating HPLC-based assay quantitation.

Amine-Functionalized Probe Synthesis via Nitro Reduction

The 4-nitrophenyl group of N-(4-nitrophenyl)-3-sulfamoylbenzamide can be quantitatively reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C), enabling subsequent conjugation to fluorophores, biotin, or solid supports . This transformation has been validated on the closely related 4-nitro-N-(4-sulfamoylphenyl)benzamide, which was reduced and elaborated into a diverse acridine sulfonamide library [4]. The resulting N-(4-aminophenyl)-3-sulfamoylbenzamide serves as a versatile intermediate for chemical biology probe development.

Continuous Flow Process Development and Scale-Up Studies

The established chemoselective continuous flow synthesis for m-sulfamoylbenzamide analogues, achieving 65-99% yields across 15 compounds, provides a robust manufacturing platform for N-(4-nitrophenyl)-3-sulfamoylbenzamide [5]. This methodology supports process intensification studies, quality-by-design (QbD) parameter optimization, and kilogram-scale production for preclinical development, offering advantages in reproducibility and sustainability over traditional batch processes.

Quote Request

Request a Quote for N-(4-nitrophenyl)-3-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.